molecular formula C14H14N4O2 B584443 (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide CAS No. 289472-80-6

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Numéro de catalogue: B584443
Numéro CAS: 289472-80-6
Poids moléculaire: 270.292
Clé InChI: KTQJEBWLYWKXRA-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by an L-phenylalanine-derived backbone linked to a pyrazinecarboxamide moiety. It is recognized as Bortezomib Impurity B (CAS: 289472-80-6), a degradation product of the proteasome inhibitor bortezomib . Structurally, it features a primary amide group at the 1-amino-1-oxo position, distinguishing it from related compounds with bulkier or modified substituents. Its molecular formula is C₁₄H₁₄N₄O₂ (MW: 270.29), and it exists as a pale-yellow solid .

Mécanisme D'action

Target of Action

Bortezomib, also known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, primarily targets the 26S proteasome in cells . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in maintaining protein homeostasis within the cell .

Mode of Action

Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins, causing disruption in various cellular processes . It prevents the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the proteasome, Bortezomib disrupts the degradation of intracellular proteins, leading to an accumulation of misfolded proteins . This initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), which play crucial roles in the cytotoxic effect of proteasome inhibitors .

Pharmacokinetics

Bortezomib is metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in its metabolism . It exhibits a protein binding of approximately 83% . The elimination half-life of Bortezomib ranges from 9 to 15 hours, indicating its relatively short presence in the body .

Result of Action

The molecular and cellular effects of Bortezomib’s action primarily involve the induction of cell cycle arrest and apoptosis . It causes the phosphorylation and cleavage of Bcl-2, a protein that regulates cell death, leading to G2-M phase cell cycle arrest and the induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bortezomib. For instance, certain patient characteristics, such as a low body mass index, can increase the risk of cardiovascular adverse events associated with Bortezomib . Furthermore, the development of drug resistance is a significant challenge in the treatment with Bortezomib .

Analyse Biochimique

Biochemical Properties

Bortezomib (m3) plays a significant role in biochemical reactions. It interacts with the 26S proteasome, a protein complex that degrades ubiquitinated proteins . The inhibition of the 26S proteasome by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis and leading to cell cycle arrest and apoptosis .

Cellular Effects

Bortezomib (m3) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the 26S proteasome, leading to cell cycle arrest and apoptosis . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bortezomib (m3) involves its binding to the 26S proteasome, inhibiting its function . This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis . This disruption causes cell cycle arrest and apoptosis, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bortezomib (m3) change over time. Bortezomib (m3) is rapidly distributed into tissues after administration, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours .

Dosage Effects in Animal Models

The effects of Bortezomib (m3) vary with different dosages in animal models. In a study involving disseminated models of multiple myeloma, Bortezomib (m3) was administered at a dose of 1 mg/kg, twice per week . The study found that Bortezomib (m3) effectively attenuated neuropathic pain without compromising its anticancer efficacy .

Metabolic Pathways

Bortezomib (m3) is involved in the ubiquitin-proteasome pathway, a principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . Inhibition of this pathway by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis .

Transport and Distribution

Bortezomib (m3) is rapidly distributed into tissues after administration

Activité Biologique

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also referred to as Bortezomib impurity, is a compound that has garnered attention due to its structural similarities to Bortezomib, a well-known proteasome inhibitor used in the treatment of multiple myeloma. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H14N4O2
Molar Mass270.29 g/mol
Density1.280±0.06 g/cm³
Melting Point168-170 °C
Boiling Point619.4±55.0 °C
SolubilitySlightly soluble in chloroform, DMSO, ethanol, and methanol
pKa11.92±0.46

This compound is typically stored at temperatures between 2°C and 8°C to maintain stability .

The primary mechanism of action for this compound is its role as a reversible inhibitor of the 26S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for protein degradation within eukaryotic cells. By inhibiting this pathway, the compound can lead to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, thereby exerting antiproliferative effects particularly in cancer cells .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated substantial inhibition of cell proliferation with IC50 values comparable to those observed with established chemotherapeutic agents .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells .

Study 1: In Vitro Antiproliferative Activity

A study conducted on several derivatives of pyrazine-based compounds highlighted the effectiveness of this compound in inhibiting tumor growth in vitro. The results are summarized below:

CompoundCell LineIC50 (nM)
(S)-N-(1-Amino...)MCF-710 - 33
(S)-N-(1-Amino...)MDA-MB-23123 - 33

These findings suggest that this compound has a potent effect on both estrogen receptor-positive and triple-negative breast cancer cell lines .

Study 2: Stability and Efficacy

Another investigation focused on the stability of (S)-N-(1-Amino...) under various conditions (acidic, alkaline, oxidative). The compound exhibited remarkable stability, retaining over 90% efficacy after exposure to harsh conditions over time, indicating its potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via multi-step organic reactions, often involving coupling of pyrazine-2-carboxylic acid derivatives with amino acid precursors. Key steps include amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) and chiral resolution to maintain stereochemical integrity. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95%). Structural confirmation employs 1^1H/13^{13}C NMR (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+^+ = 271.12 for C14_{14}H14_{14}N4_4O2_2). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the known degradation products of this compound under physiological conditions?

Degradation studies in aqueous buffers (pH 7.4, 37°C) reveal hydrolysis of the amide bond, producing pyrazine-2-carboxylic acid and (S)-2-amino-3-phenylpropanamide. NMR integration quantifies degradation kinetics, with ~6% degradation observed after one month in air-exposed samples .

Q. What are the primary challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Racemization at the chiral center (C-2 of the phenylpropanamide moiety) is a key challenge. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases can enhance enantiomeric excess (ee > 99%). Chiral HPLC with amylose-based columns validates purity .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of structural analogs?

QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity data. For example, electron-withdrawing groups on the pyrazine ring enhance kinase inhibition potency. Computational tools like MOE or Schrodinger Suite generate 3D-QSAR pharmacophore maps, guiding substitutions at the carboxamide or phenylpropanamide regions .

Q. What molecular targets have been implicated in the compound's mechanism of action, and how can binding affinity be experimentally determined?

Preliminary studies suggest interaction with proteasomal enzymes (e.g., β5 subunit) and JAK3 kinases. Surface plasmon resonance (SPR) measures binding kinetics (KD_D), while crystallography (PDB deposition) visualizes hydrogen bonding with catalytic residues (e.g., Thr1 and Gly47). Competitive inhibition assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify IC50_{50} values .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability). Strategies include:

  • Prodrug design : Esterification of the carboxamide to enhance membrane permeability.
  • Metabolic profiling : LC-MS/MS identifies hepatic clearance pathways (e.g., CYP3A4-mediated oxidation).
  • Formulation optimization : Nanoparticle encapsulation improves plasma half-life .

Q. How does the compound's stability vary under different storage conditions, and what formulation strategies enhance its shelf-life?

Lyophilized formulations stored at -20°C in inert atmospheres (N2_2) show <2% degradation over six months. Accelerated stability testing (40°C/75% RH) identifies excipients (e.g., trehalose) that mitigate hydrolysis. Solid-state NMR monitors polymorphic transitions .

Q. What computational methods are suitable for predicting the compound's interaction with biological macromolecules?

Molecular docking (AutoDock Vina) predicts binding poses in kinase ATP pockets, while molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Q. How can structural modifications at the pyrazine carboxamide moiety enhance selectivity towards specific kinase targets?

Introducing a 5-fluoro substituent on the pyrazine ring increases selectivity for JAK3 over JAK2 (IC50_{50} ratio > 100). Hybrid conjugates with piperazine or morpholine groups improve solubility and reduce off-target effects. Pharmacophore-guided synthesis prioritizes substituents with steric complementarity to kinase hydrophobic pockets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural Modifications and Stability

The compound’s stability and degradation profile differ significantly from analogs:

  • Degradation Products: Under oxidative conditions, (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide degrades into BTZ1 (N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide) and BTZ2 (N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide), with degradation rates of 5% and 1% after one month, respectively .
  • Synthetic Analogs: Compounds like POA-L-Phe-NMP (71% yield) and POA-L-Phe-Pyr (73% yield) replace the amino group with morpholino or pyrrolidinyl moieties, enhancing lipophilicity and altering physical states (e.g., oils vs. gums) .

Lipophilicity and Structure-Activity Relationships (SAR)

  • Lipophilicity: The parent compound’s logP is estimated to be lower than chlorinated analogs (e.g., 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, IC₅₀ = 43.0 µmol/L for PET inhibition) due to its polar amino group .
  • SAR Trends :
    • Halogenation : Chlorine or trifluoromethyl groups enhance membrane permeability and target binding .
    • Bulkier Substituents : Tert-butyl groups improve antifungal activity (e.g., MIC = 62.5 µmol/L against Trichophyton mentagrophytes) .

Key Differentiators

  • Role as a Degradation Product : Unlike therapeutic analogs, the parent compound is primarily studied in the context of bortezomib impurity profiling .
  • Simpler Structure : Lacks halogen or bulky substituents, resulting in lower bioactivity but higher polarity.
  • Thermodynamic Stability : Degrades into hydroxylated or acylated derivatives, which may retain or lose bioactivity .

Méthodes De Préparation

Chemical Synthesis via Peptide Coupling

Carbodiimide-Mediated Activation

A foundational approach employs 1,1'-carbonyldiimidazole (CDI) to activate pyrazine-2-carboxylic acid for coupling with L-phenylalanine derivatives. In a representative procedure (Source ):

  • Silylation of L-Phenylalanine : N,O-Bis(trimethylsilyl)acetamide (BSA, 2.49 mL, 10.05 mmol) reacts with L-phenylalanine (0.83 g, 5.02 mmol) in dichloromethane (DCM, 8 mL) at room temperature for 16 hours, yielding the silylated intermediate.

  • CDI Activation : Pyrazine-2-carboxylic acid (1 g, 8.06 mmol) is treated with CDI (1.7 g, 10.48 mmol) in DCM (17 mL) for 16 hours, forming the imidazolide.

  • Coupling Reaction : The silylated L-phenylalanine is added dropwise to the activated pyrazinecarboxylic acid at −40°C, followed by stirring at room temperature for 16 hours. Acidic workup (0.78 M citric acid) and recrystallization (DCM/hexanes) yield the target amide with >90% purity .

Key Optimization Parameters :

  • Temperature Control : Coupling at subzero temperatures minimizes racemization.

  • Solvent Selection : DCM ensures solubility of both silylated amino acids and activated carboxylic acids.

ParameterValue/DetailReference
Activation Agent1,1'-Carbonyldiimidazole (CDI)
Coupling SolventDichloromethane (DCM)
Reaction Time16 hours
Yield70–85% (crude); >90% after purification

Benzotriazole-Mediated Synthesis

Hybrid Conjugate Formation

Benzotriazole derivatives facilitate efficient amide bond formation under mild conditions (Source ). For pyrazine-2-carboxamide hybrids:

  • Benzotriazole Activation : Pyrazinoic acid (POA, 6) is converted to benzotriazolyl derivative 8 using 1H-benzotriazole and thionyl chloride.

  • Amino Acid Coupling : Benzotriazolyl-POA reacts with L-phenylalanine derivatives in acetonitrile/water (7:3) at 20°C for 2 hours, achieving 60–75% isolated yield .

Advantages :

  • Reduced Epimerization : Aqueous conditions stabilize the α-carbon configuration.

  • Scalability : Bench-stable benzotriazole intermediates enable multigram synthesis.

ParameterValue/DetailReference
Activator1H-Benzotriazole
Solvent SystemAcetonitrile/water (7:3)
Reaction Time2 hours
Temperature20°C

Boronate Ester Hydrolysis for Intermediate Functionalization

Bortezomib-Derived Pathways

(Source ) describes synthesizing boronic acid analogs of the target compound:

  • Boronate Ester Formation : (S)-N-(1-oxo-3-phenyl-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)amino)propan-2-yl)pyrazine-2-carboxamide (14 ) is treated with potassium hydrogen difluoride (4.5 M, 0.41 mmol) in methanol.

  • Hydrolysis : Stirring at room temperature for 4 hours cleaves the boronate ester, yielding the free boronic acid (13 ) with 21% yield after silica gel purification .

Applications :

  • Proteasome Inhibition : Boronic acid derivatives exhibit enhanced binding to proteasomes, though this pathway is tangential to the target compound’s synthesis.

Biocatalytic Cascade Approaches

Enzyme-Mediated Synthesis

Recent advances (Source ) exploit pyridoxal 5’-phosphate (PLP)-dependent enzymes for chiral synthesis:

  • Substrate Tolerance : PLP-dependent phenylserine dehydratase and aminotransferase accept diverse aryl aldehydes.

  • One-Pot Cascade : L-Threonine transaldolase (ObiH) converts aldehydes to β-hydroxy-α-amino acids, which dehydratases and aminotransferases sequentially modify to yield L-phenylalanine derivatives.

  • Carboxylic Acid Reductase Module : Enables use of carboxylic acid precursors (e.g., pyrazine-2-carboxylic acid) instead of aldehydes, broadening substrate scope .

Advantages :

  • Stereochemical Control : >99% enantiomeric excess (ee) for L-configuration.

  • Sustainability : Aqueous conditions, ambient temperature.

ParameterValue/DetailReference
Key EnzymesPLP-dependent dehydratase, transaldolase
Reaction MediumAqueous buffer (pH 7.5)
Yield80–95%

Comparative Analysis of Methodologies

Yield and Scalability

  • Chemical Synthesis : Highest yields (70–85%) but requires toxic solvents (DCM).

  • Biocatalytic Methods : Eco-friendly but limited to lab-scale (mg to g).

  • Benzotriazole Route : Balances yield (60–75%) and practicality for industrial scale-up.

Purity and Stereochemical Integrity

  • CDI Activation : Risk of racemization without stringent temperature control.

  • Enzymatic Synthesis : Guarantees stereochemical purity, critical for pharmaceutical applications.

Propriétés

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJEBWLYWKXRA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736476
Record name Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289472-80-6
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289472-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.